4-Fluoro-2-iodobenzonitrile
Overview
Description
4-Fluoro-2-iodobenzonitrile is a useful research compound. Its molecular formula is C7H3FIN and its molecular weight is 247.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Energetic and Structural Studies
- 4-Fluorobenzonitrile has been studied for its energetic and structural properties, including enthalpies of formation and vaporization, as well as electronic properties. These studies provide insights into its potential applications in various scientific fields (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Halogen-Cyano Interactions
- Research on 2-, 3- and 4-iodobenzonitrile, which is structurally related to 4-Fluoro-2-iodobenzonitrile, has focused on understanding halogen⋯cyano interactions. These studies are crucial for assessing the intermolecular interactions and aromaticity in such compounds (Rocha, Silva, & Silva, 2013).
Synthesis and Proton Magnetic Resonance Studies
- The synthesis of 2-Fluoro-5-nitrobenzonitrile and its interaction with various compounds has been explored. This research contributes to a better understanding of the chemical properties of fluoro-benzonitriles (Wilshire, 1967).
Radiofluorination and Cycloadditions
- 4-Fluorobenzonitrile oxide has been used in cycloaddition reactions for the preparation of radiopharmaceuticals. This showcases its potential in medical imaging and drug development (Zlatopolskiy, Kandler, Kobus, Mottaghy, & Neumaier, 2012).
Pressure Studies on Halogen Bonding
- The effects of pressure on the structure and bonding of 4-Iodobenzonitrile, a compound similar to this compound, have been investigated. These findings are important for understanding the physical properties of such compounds under different conditions (Giordano et al., 2019).
Synthesis and Liquid-Crystal Transition Temperatures
- Research on the synthesis and transition temperatures of compounds derived from 4-cyano-3-fluorobiphenyls, which are structurally related to this compound, has been conducted. These studies provide insights into the thermodynamic properties and potential applications in liquid crystal technologies (Gray, Hird, Ifill, Smith, & Toyne, 1995).
Phase Transition Studies
- Investigations into the phase transition of 4-iodobenzonitrile under pressure provide valuable information on the structural changes and intermolecular interactions of such compounds (Giordano & Parsons, 2017).
Vibrational Spectroscopy Studies
- The vibrational features of 4-fluorobenzonitrile in excited and cationic states have been studied, offering insights into the effects of fluorine substitution on transition energy (Zhao et al., 2018).
Synthesis and Biological Activity
- The synthesis of biologically active molecules involving 4-fluorobenzonitrile has been studied, highlighting its potential in pharmaceutical research (Ivashchenko et al., 2019).
Ester Derivatives Synthesis
- The synthesis of ester derivatives of fluoro-hydroxybenzonitriles, related to this compound, has been reported. This research contributes to the understanding of their liquid-crystal transition temperatures (Kelly & Schad, 1984).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCHISPSDYWBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650476 | |
Record name | 4-Fluoro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-20-0 | |
Record name | 4-Fluoro-2-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.